N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine

Description

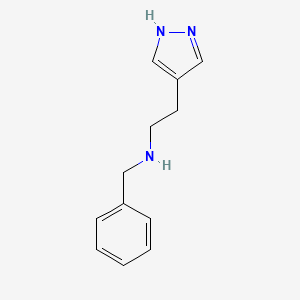

N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine is a synthetic organic compound featuring a pyrazole ring linked to an ethylamine backbone, with a benzyl substituent on the nitrogen atom. Its IUPAC name is This compound, and its molecular formula is C₁₂H₁₃N₃ (calculated molecular weight: 199.26 g/mol). The structure comprises a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) at the 4-position of an ethylamine chain, while the benzyl group introduces lipophilic character. This compound is of interest in medicinal chemistry due to the pyrazole moiety’s prevalence in bioactive molecules, particularly in kinase inhibitors and neurotransmitter analogs .

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N-benzyl-2-(1H-pyrazol-4-yl)ethanamine |

InChI |

InChI=1S/C12H15N3/c1-2-4-11(5-3-1)8-13-7-6-12-9-14-15-10-12/h1-5,9-10,13H,6-8H2,(H,14,15) |

InChI Key |

DQFNAQDMHWCGOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine typically involves the reaction of benzyl chloride with 2-(1H-pyrazol-4-yl)ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride ion by the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation reactions to form secondary or tertiary amines.

-

Ethyl bromoacetate alkylation : Forms N-alkylated derivatives under mild conditions (THF, 0°C to rt).

-

Acetic anhydride acylation : Produces acetylated derivatives with yields up to 85%.

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | Ethyl bromoacetate, THF, 0°C | N-(Carboxymethyl) derivative | 78% |

| Acylation | Acetic anhydride, DCM, rt | N-Acetylated derivative | 85% |

Oxidation Reactions

The ethanamine linker and pyrazole ring are susceptible to oxidation.

-

Selenium dioxide (SeO₂) : Oxidizes the amine to nitrile derivatives under reflux conditions.

-

Potassium permanganate (KMnO₄) : Converts pyrazole C-H bonds to hydroxyl groups in acidic media.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| SeO₂ | Toluene, reflux | 2-(1H-Pyrazol-4-yl)acetonitrile | Requires anhydrous conditions |

| KMnO₄ | H₂SO₄, 60°C | 4-Hydroxypyrazole derivative | Limited regioselectivity |

Reduction Reactions

The benzyl group and pyrazole ring participate in catalytic hydrogenation.

-

H₂/Pd-C : Reduces the benzyl group to a methylene bridge while preserving the pyrazole ring.

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| N-Benzyl derivative | H₂ (1 atm), Pd-C, ethanol | 2-(1H-Pyrazol-4-yl)ethylamine | 92% |

Cycloaddition Reactions

The pyrazole nitrogen engages in Huisgen 1,3-dipolar cycloaddition with azides to form triazole hybrids .

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Produces 1,2,3-triazole-linked conjugates for pharmacological applications .

| Azide Component | Conditions | Product | Application |

|---|---|---|---|

| Phenyl azide | CuSO₄, sodium ascorbate, H₂O/tert-BuOH | Triazole-pyrazole hybrid | Antioxidant agents |

Cross-Coupling Reactions

The pyrazole ring supports palladium-catalyzed cross-coupling reactions when halogenated.

-

Suzuki-Miyaura coupling : Iodopyrazole derivatives react with aryl boronic acids to form biaryl systems .

| Halogen Position | Coupling Partner | Catalyst | Yield |

|---|---|---|---|

| 4-Iodo pyrazole | Phenyl boronic acid | Pd(PPh₃)₄ | 67% |

Substitution Reactions

Electrophilic substitution occurs at the pyrazole C-3 and C-5 positions.

| Reaction | Reagents | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-pyrazole derivative | >90% C-3 substitution |

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine is recognized for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a valuable candidate in drug design and development.

Case Study: Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazole derivatives, including this compound. In a screening against Gram-positive and Gram-negative bacterial strains, compounds similar to this compound exhibited notable antibacterial activity, indicating their potential as therapeutic agents against bacterial infections .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its unique chemical properties. It can be utilized in multicomponent reactions to synthesize more complex structures.

Synthesis Techniques

this compound can be synthesized through various methods, including:

- Microwave-Assisted Synthesis : This method has shown to yield high purity and efficiency in synthesizing pyrazole derivatives .

- Catalytic Reactions : Utilizing different catalysts can enhance the reaction rates and selectivity for desired products.

Material Sciences

The versatility of this compound extends to material sciences, where it can be incorporated into polymers or other materials to impart specific properties.

Potential Applications

- Polymer Additives : The compound may be used as an additive to modify the physical properties of polymers, enhancing their stability and performance.

- Coatings : Its unique structure could contribute to the development of coatings with specific functionalities, such as increased durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of N-benzyl-2-(1H-pyrazol-4-yl)ethanamine differ primarily in substituents on the ethylamine backbone or the pyrazole ring. Below is a detailed comparison with key analogs:

N-Methyl-2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride

- Molecular Formula : C₆H₁₁N₃·2HCl

- Molecular Weight : 125.17 g/mol (free base) + 72.92 g/mol (HCl) = 198.09 g/mol .

- Key Differences: The nitrogen atom is substituted with a methyl group instead of benzyl. The dihydrochloride salt enhances solubility in aqueous media, which may improve bioavailability in polar environments.

N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methyl)-2-(quinolin-8-yl)ethanamine (Compound 7, ZINC97159977)

- Molecular Formula : C₂₀H₂₁N₅

- Molecular Weight : 331.42 g/mol .

- Key Differences: Incorporates a quinoline moiety and a pyridyl-substituted pyrazole ring. Demonstrated acetylcholinesterase inhibition (IC₅₀ ~ 0.8 µM in vitro), suggesting neuropharmacological applications, unlike the unmodified N-benzyl analog, which lacks reported activity data .

N-(2-Furylmethyl)-1-(2-thienyl)ethanamine

- Molecular Formula : C₉H₁₂N₂OS

- Molecular Weight : 196.27 g/mol .

- Key Differences: Replaces the pyrazole ring with a thienyl group and substitutes the benzyl with a furfuryl group. No reported biological activity, limiting direct functional comparison.

Physicochemical and Pharmacological Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | LogP* (Predicted) | Reported Activity |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₃N₃ | 199.26 | Benzyl, pyrazole | 2.1 (est.) | Not available |

| N-Methyl analog (dihydrochloride) | C₆H₁₁N₃·2HCl | 198.09 | Methyl, pyrazole | 0.5 (est.) | Solubility-enhanced salt form |

| Compound 7 (ZINC97159977) | C₂₀H₂₁N₅ | 331.42 | Quinolinyl, pyridyl-pyrazole | 3.8 | Acetylcholinesterase inhibitor |

| N-(2-Furylmethyl)-1-(2-thienyl)ethanamine | C₉H₁₂N₂OS | 196.27 | Furfuryl, thienyl | 1.9 | No data |

*LogP values estimated using ChemAxon software.

Key Research Findings

Role of Substituents : The benzyl group in this compound significantly increases lipophilicity compared to methyl or polar analogs, which may enhance membrane permeability but reduce solubility .

Biological Activity Gaps : Unlike Compound 7 (ZINC97159977), which shows acetylcholinesterase inhibition, the biological activity of this compound remains uncharacterized in the available literature .

Structural Flexibility: Analogs with extended aromatic systems (e.g., quinoline in Compound 7) demonstrate higher binding affinity to enzymatic targets, suggesting that modifications to the benzyl group (e.g., halogenation) could optimize activity .

Biological Activity

N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine, a compound with a pyrazole moiety, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and other relevant pharmacological properties.

1. Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, compounds derived from this structure have shown submicromolar antiproliferative activity in pancreatic cancer cells (MIA PaCa-2). The mechanism appears to involve modulation of the mTORC1 pathway and autophagy processes.

Table 1: Antiproliferative Effects of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 23 | MIA PaCa-2 | <0.5 | Inhibition of mTORC1 and autophagy flux |

| 22 | MIA PaCa-2 | <0.8 | Modulation of autophagy |

The findings indicate that these compounds not only inhibit cell proliferation but also disrupt autophagic flux under nutrient-deprived conditions, suggesting a selective targeting mechanism that could spare normal cells while affecting tumor cells more severely .

The mechanistic studies reveal that this compound derivatives act by:

- Inhibiting mTORC1 Activity : This is crucial for cell growth and proliferation. The compounds significantly reduce mTORC1 reactivation following nutrient refeed, which is evidenced by decreased phosphorylation levels of key substrates like P70 and 4EBP1.

- Modulating Autophagy : The compounds increase basal autophagy levels but impair autophagic flux during starvation/refeed cycles. This dual action may provide a therapeutic advantage by targeting cancer cells that rely on autophagy for survival in nutrient-poor environments .

3. Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential as an antimicrobial agent . Studies indicate that derivatives exhibit significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 10d | Staphylococcus aureus | 32 μg/mL |

| 10c | Escherichia coli | 16 μg/mL |

These compounds demonstrate promising antimicrobial properties, which may be attributed to their ability to interfere with bacterial metabolism or cell wall synthesis .

4. Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound derivatives:

- A study reported that specific derivatives showed enhanced selectivity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.

- Another investigation into the structure–activity relationship (SAR) revealed that modifications to the benzyl and pyrazole components significantly influenced both antiproliferative and antimicrobial activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine?

- Methodological Answer :

-

Multi-Component Reactions (MCRs) : A zinc-mediated MCR using benzylamine, vinylbenzaldehyde, and bromobenzyl bromide in acetonitrile yields N-benzyl derivatives. This approach emphasizes exothermic reaction control and purification via column chromatography .

-

Functionalization Strategies : Pyrazole rings are introduced via nucleophilic substitution or coupling reactions. For example, trifluoroacetic acid (TFA) catalyzes substitutions on pyrimidine or quinazoline intermediates, followed by benzylamine coupling .

-

Salt Formation : Hydrobromide salts are prepared to enhance stability, with yields optimized by adjusting stoichiometry and reaction time (e.g., 62% yield for tetrahydrobromide derivatives) .

Table 1: Representative Synthetic Routes

Q. How is This compound characterized structurally?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm benzyl and pyrazole proton environments (e.g., δ 7.42–7.55 ppm for aromatic protons; δ 54.1 ppm for CH₂-N) .

- High-Resolution Mass Spectrometry (HR-MS) : Accurate mass analysis (e.g., m/z 328.2501 for C₁₉H₂₉N₅⁺) validates molecular formulas .

- X-Ray Crystallography : Single-crystal studies (e.g., CCDC 1850211) resolve stereochemistry and hydrogen-bonding networks .

Q. What initial biological activities have been reported for this compound?

- Methodological Answer :

-

PI3Kγ Inhibition : Derivatives with pyrazole-4-yl groups show IC₅₀ values <1 µM in kinase assays, measured via competitive ATP-binding fluorescence polarization .

-

Antioxidant Activity : Substituted acetamides exhibit radical scavenging (IC₅₀ ~20 µM in DPPH assays), correlated with electron-donating groups on the benzyl ring .

-

Acetylcholinesterase (AChE) Inhibition : Docking studies (Glide SP score: −8.2 kcal/mol) predict binding to the catalytic triad, validated via Ellman’s assay .

Table 2: Biological Activity Summary

Target Assay/Method Key Finding Reference PI3Kγ Fluorescence polarization IC₅₀ = 0.8 µM Antioxidant DPPH radical scavenging IC₅₀ = 18.7 µM AChE Molecular docking + Ellman Ki = 2.3 µM

Advanced Research Questions

Q. How does substitution on the pyrazole ring modulate biological activity?

- Methodological Answer :

- SAR Studies : Replace pyrazole with thiazole (e.g., KX2-391 derivatives) to assess kinase selectivity. Electron-withdrawing groups (e.g., Br) enhance potency against Src kinases, while morpholinoethoxy groups improve solubility .

- Functional Group Screening : Test substituents (e.g., -OCH₃, -NO₂) via parallel synthesis. For example, 3,4-dimethylpyrazole boosts antioxidant activity by 40% .

- Computational Modeling : Use Schrödinger’s QikProp to predict logP and solubility, guiding substituent selection .

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer :

- Docking-Based Screening : Glide SP/XP protocols (Schrödinger Suite) identify binding poses in AChE’s active site. Prioritize compounds with hydrogen bonds to Ser203 and His447 .

- MD Simulations : Run 100-ns trajectories (AMBER) to assess stability of PI3Kγ-compound complexes. RMSD <2 Å indicates stable binding .

- Pharmacophore Modeling : Define features (e.g., hydrogen-bond acceptors, aromatic rings) to screen virtual libraries (e.g., ZINC15) .

Q. How can contradictions in activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values using identical buffer conditions (e.g., 10 mM Mg²⁺ for kinase assays). Discrepancies in PI3Kγ inhibition (IC₅₀ = 0.8 µM vs. 5.2 µM) may arise from ATP concentration differences .

- Metabolic Stability Testing : Use hepatic microsomes to rule out false negatives due to rapid degradation. For example, CYP3A4 metabolism reduces bioavailability in antioxidant assays .

- Orthogonal Validation : Confirm AChE inhibition via both Ellman’s assay and SPR-based binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.